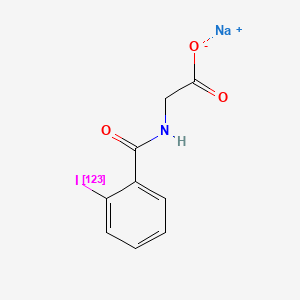

Iodohippurate sodium I 123

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Iodohippurate sodium I-123 is a radiopharmaceutical compound used primarily in diagnostic imaging, particularly for evaluating renal function. It is a sterile, aqueous solution containing o-iodohippurate sodium, where a portion of the molecules contain radioactive iodine (I-123) in their structure . This compound is significant in medical diagnostics due to its ability to provide detailed images of kidney function and blood flow.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iodohippurate sodium I-123 involves the iodination of hippuric acid. Typically, 2-iodobenzoic acid and 2-iodohippuric acid are dissolved in a sodium hydroxide solution, followed by the addition of potassium iodide. The mixture is then diluted with water to achieve the desired concentration .

Industrial Production Methods: In an industrial setting, the production of iodohippurate sodium I-123 requires stringent quality control measures to ensure the radiochemical purity and radionuclidic purity of the final product. The process involves the use of high-purity reagents and advanced chromatographic techniques to separate and purify the desired compound .

Chemical Reactions Analysis

Types of Reactions: Iodohippurate sodium I-123 primarily undergoes substitution reactions due to the presence of the iodine atom. These reactions can be facilitated by various reagents and conditions, such as the use of strong bases or nucleophiles.

Common Reagents and Conditions:

Bases: Sodium hydroxide, potassium hydroxide

Nucleophiles: Potassium iodide, sodium iodide

Major Products Formed: The major products formed from these reactions include substituted derivatives of iodohippurate, where the iodine atom is replaced by other functional groups .

Scientific Research Applications

Iodohippurate sodium I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in the study of renal physiology and the transport mechanisms of organic anions in the kidneys.

Mechanism of Action

The mechanism of action of iodohippurate sodium I-123 involves its uptake and excretion by the kidneys. Once administered, the compound is rapidly taken up by the renal tubular cells and excreted into the urine. This process allows for the visualization of renal function and blood flow using gamma cameras, as the radioactive iodine emits gamma rays that can be detected and imaged .

Comparison with Similar Compounds

Iodohippurate sodium I-123 is unique due to its specific use in renal diagnostics and its incorporation of radioactive iodine. Similar compounds include:

Iodohippurate sodium I-131: Another radiopharmaceutical used for renal imaging but with a different radioactive isotope (I-131).

Technetium-99m mercaptoacetyltriglycine (MAG3): A radiopharmaceutical used for renal imaging with a different radioactive element (Technetium-99m).

Diethylenetriaminepentaacetic acid (DTPA): Used in renal imaging but with different chemical properties and imaging characteristics.

Iodohippurate sodium I-123 stands out due to its optimal imaging properties and shorter half-life, which reduces radiation exposure to patients.

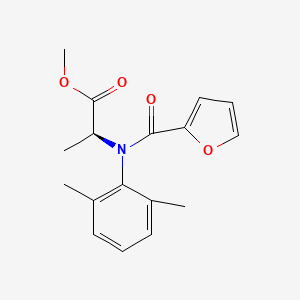

Properties

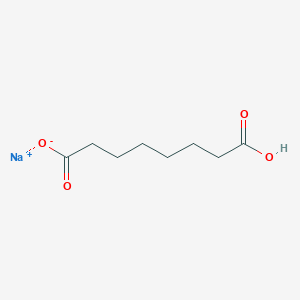

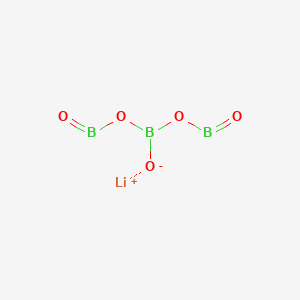

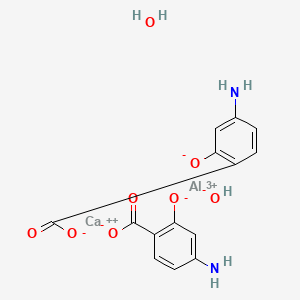

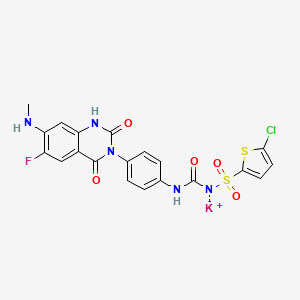

CAS No. |

56254-07-0 |

|---|---|

Molecular Formula |

C9H7INNaO3 |

Molecular Weight |

323.05 g/mol |

IUPAC Name |

sodium;2-[(2-(123I)iodanylbenzoyl)amino]acetate |

InChI |

InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10-4; |

InChI Key |

XYITYKDGJLHYPW-TWDNZPFZSA-M |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[123I].[Na+] |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |

| 56254-07-0 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![lithium;(Z,5S)-5-hydroxy-7-[4-[(Z)-1-hydroxynon-3-enyl]phenyl]hept-6-enoate](/img/structure/B1260258.png)

![(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-5H-oxazole-4-carboxamide](/img/structure/B1260268.png)

![[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol](/img/structure/B1260273.png)

![sodium;7-chloro-2-(4-methoxy-2-methylphenyl)-1,10-dioxo-5H-pyridazino[4,5-b]quinolin-4-olate](/img/structure/B1260277.png)